4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
Description
The compound 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a structurally complex molecule featuring:
- A 2,3-dihydrobenzo[b][1,4]dioxin core substituted at position 6 with a benzenesulfonamide group (4-methyl-substituted).
- A 2-phenylacetyl moiety at position 7 of the dioxin ring.
Properties
Molecular Formula |
C23H21NO5S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-methyl-N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21NO5S/c1-16-7-9-18(10-8-16)30(26,27)24-20-15-23-22(28-11-12-29-23)14-19(20)21(25)13-17-5-3-2-4-6-17/h2-10,14-15,24H,11-13H2,1H3 |
InChI Key |
LXTFMLQMVXIJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)CC4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylacetic acid, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to a decrease in their activity. This can result in various biological effects, such as antibacterial or anti-inflammatory activity .
Comparison with Similar Compounds
Sulfonamide Derivatives with Dihydrobenzo[b][1,4]dioxin Cores
Several analogs in share the dihydrobenzo[b][1,4]dioxin-sulfonamide scaffold but differ in substituents on the pyrazole or phenyl rings:
Key Observations :
- Synthesis Efficiency : Yields vary significantly (59.8–75.6%), with electron-donating groups (e.g., methoxy in 4m) correlating with higher yields compared to halogens (e.g., Cl in 4p).
- Thermal Stability : Melting points decrease with bulkier substituents (e.g., 4m: 207°C vs. 4p: 146°C), suggesting steric effects influence crystallinity.
Acyl-Substituted Dihydrobenzo[b][1,4]dioxin Derivatives
and highlight compounds with acyl modifications on the dioxin core:
Comparison with Target Compound :
Heterocyclic Derivatives with Dihydrobenzo[b][1,4]dioxin Cores
Comparison with Target Compound :
- Heterocyclic Influence : Oxadiazoles () exhibit higher polarity due to the heterocycle, contrasting with the sulfonamide’s moderate polarity in the target compound .
- Amine vs. Sulfonamide : Amine derivatives () may exhibit basicity at physiological pH, whereas the sulfonamide’s acidity could influence pharmacokinetic profiles (e.g., membrane permeability) .
Fluorinated and Methyl-Substituted Analogs
describes N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide , which shares a sulfonamide group but differs in substitution:
- Fluorine and Methyl Groups : The 4-fluoro-2-methyl substitution in may enhance metabolic stability compared to the target’s 4-methyl group alone, as fluorine often reduces oxidative metabolism .
Biological Activity
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide (CAS Number: 886493-70-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure consists of a benzenesulfonamide moiety linked to a dihydrobenzo[dioxin] derivative, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO5S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 886493-70-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide. For instance, compounds containing benzenesulfonamide pharmacophores have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Case Studies
-
Cytotoxicity Assessment :
- Compounds related to the benzenesulfonamide structure were evaluated using the MTT assay to determine their IC50 values against different cancer cell lines.
- For example, one study reported IC50 values of 0.5 µM for HCT-116, 4 µM for MCF-7, and 4.5 µM for HeLa cells for a structurally similar compound . This suggests that modifications to the sulfonamide moiety can significantly enhance anticancer activity.
-
Structure-Activity Relationship (SAR) :
- The SAR analysis indicates that the positioning of substituents on the benzenesulfonamide ring plays a crucial role in determining the compound's efficacy. For instance, meta-substituted sulfonamides generally exhibit higher activity compared to para-substituted derivatives .
- A specific study noted that introducing electron-withdrawing groups at strategic positions could enhance the cytotoxicity of these compounds .
The proposed mechanism by which these compounds exert their anticancer effects includes:
Q & A
Q. What experimental controls are critical in enzyme inhibition assays?
- Positive controls (e.g., allopurinol for xanthine oxidase) validate assay sensitivity. Blank corrections account for non-enzymatic substrate degradation. Triplicate measurements reduce variability .
Data Interpretation
Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
